Lactona de Boc-D-homoserina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Boc-D-Homoserine lactone has a wide range of applications in scientific research, including:

Mecanismo De Acción

Target of Action

Boc-D-Homoserine lactone, a derivative of homoserine lactone, primarily targets the quorum sensing system of bacteria . Quorum sensing is a bacterial communication mechanism that allows bacteria to sense their population density and coordinate their behavior accordingly . The primary targets within this system are the LuxI-type enzymes that synthesize homoserine lactone molecules and the LuxR-type proteins that bind to these molecules to regulate gene expression .

Mode of Action

Boc-D-Homoserine lactone interacts with its targets by inhibiting the quorum sensing of bacteria . It achieves this by blocking the expression of harmful genes without interfering with the normal physiological activities of bacteria . This interaction results in bacteria losing their ability to cause diseases .

Biochemical Pathways

The affected biochemical pathway is the quorum sensing pathway . When the population density of bacteria reaches a certain threshold, the homoserine lactone molecules bind to the LuxR-type proteins, leading to changes in gene expression . By inhibiting this process, Boc-D-Homoserine lactone disrupts the coordination among bacteria, affecting their ability to form biofilms and produce virulence factors .

Pharmacokinetics

Its molecular formula is c9h15no4 , and it has a molecular weight of 201.22 Da

Result of Action

The result of Boc-D-Homoserine lactone’s action is the inhibition of bacterial quorum sensing . This leads to a decrease in the production of virulence factors and biofilms, which are crucial for bacterial pathogenicity . Therefore, Boc-D-Homoserine lactone can potentially be used as a bacteriostatic agent .

Action Environment

The action of Boc-D-Homoserine lactone can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of homoserine lactone molecules . Additionally, the presence of other bacterial species and their secreted molecules can also impact the efficacy of Boc-D-Homoserine lactone.

Análisis Bioquímico

Biochemical Properties

Boc-D-Homoserine lactone plays a role in biochemical reactions, particularly in the context of bacterial quorum sensing It interacts with various enzymes and proteins, influencing their activity and function

Cellular Effects

Boc-D-Homoserine lactone can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is known to modulate the LasR-dependent quorum sensing system of Pseudomonas aeruginosa

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Boc-D-Homoserine lactone may be involved in metabolic pathways related to bacterial quorum sensing

Métodos De Preparación

Boc-D-Homoserine lactone can be synthesized through various chemical routes. One common method involves the esterification of 2-oxotetrahydrofuran-3-yl carboxylic acid with tert-butanol, followed by esterification with carbamic acid and diethylcarbamide . This process typically requires specific reaction conditions, including controlled temperatures and the use of appropriate solvents such as dichloromethane and methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Boc-D-Homoserine lactone undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert Boc-D-Homoserine lactone into different reduced forms.

Substitution: Substitution reactions involving Boc-D-Homoserine lactone can lead to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparación Con Compuestos Similares

Boc-D-Homoserine lactone can be compared with other similar compounds, such as:

N-Acyl Homoserine Lactones: These compounds also play a role in quorum sensing and have similar structural features.

L-Homoserine Lactone: Another compound involved in bacterial communication with a similar lactone ring structure.

The uniqueness of Boc-D-Homoserine lactone lies in its specific functional groups and its applications in various fields of research and industry.

Actividad Biológica

Boc-D-Homoserine lactone (Boc-D-HSL) is a synthetic analog of homoserine lactone, a compound known for its role in bacterial quorum sensing (QS). This article explores the biological activity of Boc-D-HSL, focusing on its potential applications in microbial communication, virulence regulation, and as a therapeutic agent against bacterial infections.

Overview of Homoserine Lactones

Homoserine lactones (HSLs) are signaling molecules used by many Gram-negative bacteria to regulate gene expression in response to population density. These molecules facilitate quorum sensing, which is critical for the coordination of various physiological processes, including biofilm formation and virulence factor production. Boc-D-HSL serves as an important tool in studying these processes due to its structural similarity to natural HSLs.

Boc-D-HSL functions primarily as a quorum sensing inhibitor. It interferes with the signaling pathways that bacteria use to communicate with one another. By mimicking natural HSLs, Boc-D-HSL can bind to receptors involved in QS, thereby modulating the expression of genes associated with virulence and biofilm formation. This mechanism positions Boc-D-HSL as a potential candidate for therapeutic applications against pathogenic bacteria.

Inhibition of Quorum Sensing

Studies have demonstrated that Boc-D-HSL effectively inhibits the QS systems of various bacterial strains. For instance, research on Pseudomonas aeruginosa revealed that Boc-D-HSL could significantly reduce the expression of QS-regulated virulence factors such as pyocyanin and elastase. These findings suggest that Boc-D-HSL can disrupt the communication necessary for pathogenicity in this bacterium.

| Bacterial Strain | QS Inhibitor Concentration | Effect on Virulence Factor Production |

|---|---|---|

| Pseudomonas aeruginosa | 50 µM | 70% reduction in pyocyanin production |

| Escherichia coli | 100 µM | Inhibited biofilm formation by 60% |

| Vibrio harveyi | 25 µM | Reduced luminescence by 80% |

Case Studies

- Case Study on Biofilm Formation : In a study involving E. coli, treatment with Boc-D-HSL resulted in a significant decrease in biofilm biomass compared to untreated controls. This was quantified using crystal violet staining, which showed a reduction of over 50% in biofilm formation at concentrations as low as 25 µM.

- Virulence Factor Regulation : Another study focused on Vibrio harveyi, where Boc-D-HSL was shown to inhibit bioluminescence, a key indicator of QS activity. The inhibition was dose-dependent, with complete suppression observed at higher concentrations.

Potential Therapeutic Applications

The ability of Boc-D-HSL to modulate bacterial communication opens avenues for its use as an anti-virulence agent. By disrupting QS, Boc-D-HSL may reduce the severity of infections caused by QS-dependent pathogens without exerting traditional antibiotic pressure, thus potentially mitigating resistance development.

Propiedades

IUPAC Name |

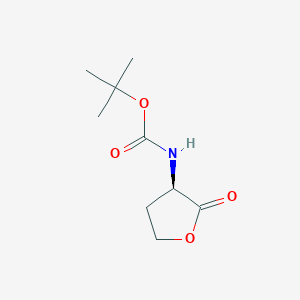

tert-butyl N-[(3R)-2-oxooxolan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-5-13-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWMFJMYEKHYKG-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350875 | |

| Record name | Boc-D-Homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67198-86-1 | |

| Record name | Boc-D-Homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.